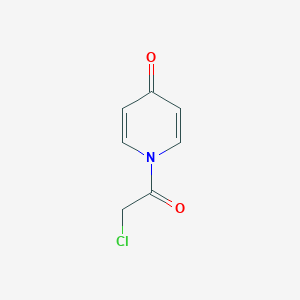

1-(Chloroacetyl)pyridin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

74669-35-5 |

|---|---|

Molecular Formula |

C7H6ClNO2 |

Molecular Weight |

171.58 g/mol |

IUPAC Name |

1-(2-chloroacetyl)pyridin-4-one |

InChI |

InChI=1S/C7H6ClNO2/c8-5-7(11)9-3-1-6(10)2-4-9/h1-4H,5H2 |

InChI Key |

DIWHMAXQBLHBRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=CC1=O)C(=O)CCl |

Origin of Product |

United States |

Contextualization Within N Acylated Pyridinone Chemistry

N-acylated pyridinones are a class of compounds characterized by a pyridine (B92270) ring that has been N-acylated to form a pyridinium (B92312) salt, which is subsequently converted to a pyridone. This transformation is crucial as it activates the pyridine ring, which is otherwise electron-deficient and less reactive towards many chemical transformations. scripps.eduyoutube.comwikipedia.org The acylation at the nitrogen atom enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. scripps.edu This activation strategy is a cornerstone of modern heterocyclic chemistry, enabling the synthesis of a wide array of functionalized piperidine (B6355638) and pyridine derivatives. scripps.edu

The chemistry of N-acylpyridinium salts is a significant area of study, with researchers like Daniel Comins at North Carolina State University making substantial contributions. scripps.edu The reactivity of these intermediates allows for various transformations, including 1,2- and 1,4-additions of nucleophiles, leading to the formation of dihydropyridones. scripps.edu These dihydropyridones can then be further manipulated to generate a diverse range of stereochemically complex and functionally rich piperidine systems. scripps.edu

Significance As a Versatile Synthetic Building Block

The utility of 1-(chloroacetyl)pyridin-4(1H)-one as a synthetic building block stems from the presence of the reactive chloroacetyl group attached to the pyridinone nitrogen. This functional group provides a handle for a variety of chemical modifications. The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. enamine.netalfa-chemistry.com Enamine, for instance, boasts a massive collection of such building blocks for drug discovery and chemical biology. enamine.net

The chloroacetyl moiety in this compound is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity has been exploited in the synthesis of various heterocyclic compounds. For example, the chloroacetyl group can react with a wide range of nucleophiles, such as amines, thiols, and carbanions, to introduce new functionalities and build more elaborate molecular frameworks. This versatility is a hallmark of a valuable synthetic building block. researchgate.netrsc.org

A study on chloroacetyl boronate N-tosylhydrazone (CABT) highlights the synthetic potential of the chloroacetyl group. researchgate.netrsc.org Although a different molecule, the principles of its reactivity are transferable. The chloroacetyl group in CABT was shown to undergo nucleophilic substitution, demonstrating its utility as a two-carbon unit in organic synthesis. researchgate.net This underscores the potential of the chloroacetyl group in this compound for similar synthetic applications.

Overview of Research Areas in the Chemical Literature

Direct N-Acylation Approaches

The most straightforward method for the synthesis of this compound is the direct N-acylation of pyridin-4(1H)-one. This involves the reaction of the pyridin-4(1H)-one nucleus with a chloroacetylating agent. The success of this approach is highly dependent on the precise control of reaction parameters to ensure selective acylation at the nitrogen atom over the oxygen atom of the pyridone tautomer, 4-hydroxypyridine (B47283).

Optimization of Reaction Conditions and Reagents for N-Chloroacetylation of Pyridin-4(1H)-one

The N-chloroacetylation of pyridin-4(1H)-one is typically achieved using chloroacetyl chloride as the acylating agent. The reaction of pyridin-4(1H)-one with aliphatic acid chlorides, such as chloroacetyl chloride, generally favors the formation of N-acyl-pyridones. at.ua To optimize the yield and selectivity of this compound, several reaction conditions must be carefully controlled.

The reaction is often carried out in an anhydrous solvent to prevent the hydrolysis of the highly reactive chloroacetyl chloride. nih.gov Temperature plays a crucial role; the reaction mixture is typically cooled to between 0°C and 5°C before the dropwise addition of chloroacetyl chloride. organic-chemistry.org This controlled addition helps to manage the exothermic nature of the reaction and minimize side reactions. A base, such as pyridine or triethylamine, is commonly added to the reaction mixture to act as a scavenger for the hydrochloric acid that is generated as a byproduct. nih.govnih.gov The reaction is typically stirred for a period of one to several hours to ensure completion. organic-chemistry.orgresearchgate.net

Table 1: Optimized Reaction Conditions for N-Chloroacetylation of Pyridin-4(1H)-one

| Parameter | Condition | Rationale |

|---|---|---|

| Acylating Agent | Chloroacetyl chloride | High reactivity and favors N-acylation. at.ua |

| Solvent | Anhydrous Chloroform, Dichloromethane, THF | Prevents hydrolysis of the acid chloride. organic-chemistry.orgresearchgate.netrsc.org |

| Temperature | 0-5 °C | Controls exothermicity and minimizes side products. organic-chemistry.orgresearchgate.net |

| Base | Pyridine, Triethylamine | Neutralizes HCl byproduct, driving the reaction forward. nih.govnih.gov |

| Reaction Time | 1-4 hours | Allows for the completion of the reaction. organic-chemistry.orgresearchgate.net |

Catalyst Systems and Their Influence on Reaction Efficiency

While direct N-acylation can proceed without a catalyst, the use of certain catalytic systems can enhance reaction efficiency, improve yields, and increase selectivity. Both Lewis acids and organocatalysts have been explored for the N-acylation of various amines and heterocyclic compounds, and these systems can be applied to the synthesis of this compound.

Lewis acids such as titanium(IV) isopropoxide can activate the electrophile, making the acylation more efficient. nih.gov Nickel complexes paired with Lewis acids have also been shown to catalyze the alkylation of pyridone derivatives, a related transformation. nih.gov

Organocatalysts represent a powerful alternative for N-acylation reactions. Chiral isothioureas have been used as catalysts in the N-acylation of N-aminoindoles with aroyl chlorides, demonstrating high yields and enantioselectivities. dicp.ac.cn Another class of effective organocatalysts are pyridine-N-oxides. Chiral 4-aryl-pyridine-N-oxides have been successfully employed in the asymmetric N-acylative kinetic resolution of sulfoximines. acs.orgacs.orgacs.org These catalysts operate by forming a highly reactive acyloxypyridinium intermediate. While not yet specifically reported for this compound, the application of such catalysts could offer a promising avenue for a more efficient and selective synthesis.

Table 2: Potential Catalyst Systems for N-Acylation of Pyridin-4(1H)-one

| Catalyst Type | Example | Proposed Mechanism of Action |

|---|---|---|

| Lewis Acid | Ti(OiPr)₄, Ni/Lewis Acid | Activation of the chloroacetyl chloride electrophile. nih.govnih.gov |

| Organocatalyst | Chiral Isothiourea | Forms a reactive acyl-isothiouronium intermediate. dicp.ac.cn |

| Organocatalyst | 4-Aryl-pyridine-N-oxide | Forms a highly reactive acyloxypyridinium species. acs.orgacs.orgacs.org |

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence the equilibrium between N- and O-acylation. The tautomeric equilibrium between 4-pyridone and 4-hydroxypyridine is sensitive to the solvent environment. nih.govyoutube.com

In general, nonpolar solvents tend to favor N-acylation. Solvents such as chloroform, dichloromethane, and tetrahydrofuran (B95107) are commonly used for the reaction of pyridin-4(1H)-one with chloroacetyl chloride. organic-chemistry.orgresearchgate.netrsc.org These solvents are chosen for their ability to dissolve the reactants while being relatively inert under the reaction conditions.

There is a growing interest in using more environmentally friendly or "green" solvents. While water would be an ideal green solvent, its use in this reaction is complicated by the high reactivity of chloroacetyl chloride, which can lead to rapid hydrolysis. nih.gov However, it has been shown that if the rate of N-acylation is significantly faster than the rate of hydrolysis, the reaction can be successfully carried out in an aqueous medium. nih.gov This often requires careful pH control, for instance by using a phosphate (B84403) buffer.

Alternative Synthetic Routes to the this compound Framework

Beyond direct acylation, alternative synthetic strategies have been developed to construct the N-acyl pyridone framework. These methods include multi-component reactions and approaches guided by the principles of green chemistry.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. organic-chemistry.orgrsc.org While no MCR has been reported to directly yield this compound, several MCRs are available for the synthesis of the core pyridin-4(1H)-one structure, which can then be acylated in a subsequent step.

One such approach is a four-component reaction (4-MCR) to produce a 3,4-dihydropyridone derivative, which involves the condensation of an aldehyde, Meldrum's acid, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297). jppres.com Another example is a three-component heteroannulation reaction between an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate in an alcoholic solvent, which yields polysubstituted pyridines. organic-chemistry.org

Table 3: Examples of Multi-Component Reactions for Pyridone/Pyridine Synthesis

| MCR Type | Reactants | Product |

|---|---|---|

| Four-Component | Aldehyde, Meldrum's acid, Ethyl acetoacetate, Ammonium acetate | 3,4-Dihydropyridone derivative jppres.com |

| Three-Component | Alkynone, 1,3-Dicarbonyl compound, Ammonium acetate | Polysubstituted pyridine organic-chemistry.org |

| Three-Component | Aldehyde, Enaminone, Active methylene (B1212753) compound | Polyhydroquinoline scaffold researchgate.net |

These MCRs offer a convergent and atom-economical route to the pyridone core, which can then be subjected to the N-chloroacetylation conditions described previously to afford the final product.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ekb.eg These principles can be applied to the synthesis of this compound to create more sustainable and environmentally benign methods.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rsc.orgnih.gov The Bohlmann-Rahtz pyridine synthesis, for example, can be performed in a single, microwave-assisted step, providing rapid access to substituted pyridines. organic-chemistry.org Microwave irradiation has also been successfully used for the solvent-free synthesis of pyridine glycosides. nih.gov

Solvent-free, or solid-state, reactions offer another green alternative by eliminating the need for potentially harmful organic solvents. Ball milling is a mechanochemical technique that has been used for the solvent-free synthesis of various heterocyclic compounds, including pyrazolidinones. researchgate.net This method could potentially be adapted for the N-acylation of pyridin-4(1H)-one.

The use of water as a solvent, as mentioned earlier, is a key aspect of green chemistry. nih.gov Developing robust methods for N-chloroacetylation in aqueous media would significantly improve the environmental profile of the synthesis of this compound.

Table 4: Green Chemistry Approaches in Pyridone Synthesis

| Green Approach | Description | Potential Application |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. rsc.orgnih.gov | Faster synthesis of the pyridone core or direct N-acylation. nih.govorganic-chemistry.org |

| Solvent-Free Reaction | Performing the reaction without a solvent, often using mechanochemistry (ball milling). researchgate.net | Direct N-acylation of pyridin-4(1H)-one with chloroacetyl chloride. |

| Aqueous Media | Using water as the reaction solvent. | N-acylation under controlled pH to minimize hydrolysis. nih.gov |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in chemical synthesis, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the principles can be extrapolated from similar N-acylation and pyridine synthesis reactions.

Microwave-assisted acylation has been successfully applied to various amino-substituted pyridine derivatives. For instance, a method for the monoacylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines using excess acid chlorides in pyridine under microwave heating has been described. nih.gov This demonstrates the feasibility of using microwave energy to drive the acylation of pyridine-like nitrogen atoms. Similarly, microwave conditions have been effectively utilized for the N-allylation of (het)aryl aminoamides, a related transformation involving the formation of a C-N bond at a nitrogen atom. acs.orgacs.org

The synthesis of various substituted pyridines is also frequently accelerated by microwave energy. nih.goveurekaselect.com These protocols highlight the general applicability of microwave heating for constructing and functionalizing the pyridine ring. A hypothetical microwave-assisted synthesis of this compound would involve exposing a mixture of pyridin-4(1H)-one and chloroacetyl chloride, likely in a high-boiling polar solvent to efficiently absorb microwave energy, to controlled irradiation. This approach is expected to significantly shorten the reaction time compared to conventional heating.

Table 1: Examples of Microwave-Assisted Synthesis of Related Pyridine Derivatives

| Reactants | Product Type | Conditions | Yield | Ref |

|---|---|---|---|---|

| 7-Amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidine, Acid Chlorides | N-Acylated Pyridopyrimidine | Microwave, Pyridine | Not specified | nih.gov |

| 2-Aminobenzamide, Allyl Bromide | N-Allylated Benzamide | Microwave (100W), Et3N, CH3CN, 4 min | 60% | acs.org |

Solvent-Free and Ionic Liquid Mediated Protocols

In line with the principles of green chemistry, solvent-free reactions and the use of benign media like ionic liquids (ILs) are gaining prominence. These methods reduce volatile organic compound (VOC) emissions and can simplify product purification.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions can enhance reaction rates by increasing reactant concentration. Acetylation reactions are often conducted using an excess of acetic anhydride (B1165640) which also acts as the solvent. nih.govfrontiersin.orgresearchgate.net More sustainable protocols aim for stoichiometric amounts of reagents without any solvent, often with catalytic activation. nih.govfrontiersin.orgresearchgate.net For the synthesis of this compound, a solvent-free approach could involve mixing pyridin-4(1H)-one directly with chloroacetyl chloride, possibly with gentle heating or under mechanochemical (ball-milling) conditions to facilitate the reaction. The removal of the HCl byproduct would be a key consideration in this approach. Another green approach involves using infrared irradiation to drive the synthesis of dihydropyridones under solvent-free conditions, a method that could potentially be adapted. mdpi.com

Table 2: Examples of Solvent-Free Acetylation/Synthesis Conditions

| Substrate | Reagent | Conditions | Yield | Ref |

|---|---|---|---|---|

| Thymol | Acetic Anhydride | Solvent-free, 1% VOSO₄, 24h, RT | 80% | frontiersin.orgresearchgate.net |

| Aldehydes, Meldrum's Acid, Ethyl Acetoacetate, NH4OAc | Dihydropyridone | Solvent-free, Infrared Irradiation, 3h | 50-75% | mdpi.com |

Scale-Up Considerations and Process Chemistry

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale requires careful consideration of several process chemistry factors to ensure safety, efficiency, and cost-effectiveness.

Optimizing reaction conditions is another key aspect. This includes temperature control, as the reaction is exothermic, and the rate of addition of the highly reactive chloroacetyl chloride. Maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality. The choice of solvent is also critical on a large scale, with factors such as cost, safety (flammability), environmental impact, and ease of recovery influencing the decision.

Finally, process safety is paramount. A thorough risk assessment must be conducted, considering the hazards of the raw materials (chloroacetyl chloride is toxic and corrosive), the exothermicity of the reaction, and the handling of the HCl byproduct.

Advanced Spectroscopic and Structural Elucidation of 1 Chloroacetyl Pyridin 4 1h One and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

The analysis of the vibrational spectra of 1-(Chloroacetyl)pyridin-4(1H)-one would reveal characteristic absorption bands and Raman shifts corresponding to its distinct structural motifs: the pyridin-4(1H)-one ring, the N-acyl group, and the chloroacetyl moiety.

Expected FT-IR and Raman Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| C=O (Amide I) | Stretch | 1680 - 1650 | 1680 - 1650 | Strong (IR), Medium (Raman) |

| C=O (Pyridone) | Stretch | 1650 - 1630 | 1650 - 1630 | Strong (IR), Medium (Raman) |

| C=C (Pyridone Ring) | Stretch | 1600 - 1550 | 1600 - 1550 | Medium-Strong |

| C-N (Amide III) | Stretch | 1300 - 1200 | 1300 - 1200 | Medium |

| C-Cl | Stretch | 800 - 600 | 800 - 600 | Strong (IR), Medium (Raman) |

| C-H (Aromatic) | Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | 3000 - 2850 | Medium-Weak |

| Ring Breathing | Symmetric Stretch | Not typically IR active | ~1000 | Strong |

Note: These are representative frequency ranges and the actual values for this compound may vary based on its specific chemical environment and physical state.

The FT-IR spectrum is expected to be dominated by strong absorptions corresponding to the two carbonyl stretching vibrations: the amide C=O from the chloroacetyl group and the pyridone C=O. These are likely to appear as distinct, strong bands in the region of 1630-1680 cm⁻¹. The C-Cl stretching vibration will give rise to a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

In the Raman spectrum, the symmetric ring breathing mode of the pyridone ring is anticipated to be a prominent feature, appearing around 1000 cm⁻¹. nih.gov The C=C stretching vibrations of the ring will also be observable. While carbonyl stretches are present in Raman, they are generally less intense than in the corresponding FT-IR spectrum. The complementary nature of these two techniques is thus invaluable for a complete vibrational assignment.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₇H₆ClNO₂).

Electron ionization (EI) is a common technique used in mass spectrometry that can cause fragmentation of the molecular ion. The analysis of these fragment ions provides valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways, driven by the relative stabilities of the resulting cations and neutral losses.

Plausible Fragmentation Pathway of this compound:

The molecular ion, [M]⁺˙, would have a nominal mass of 171 for the ³⁵Cl isotope and 173 for the ³⁷Cl isotope, with an expected isotopic abundance ratio of approximately 3:1.

A primary fragmentation step would likely involve the alpha-cleavage of the C-C bond between the carbonyl group and the chloromethyl group, leading to the loss of a chloromethyl radical (•CH₂Cl) and the formation of the N-acylpyridinone cation.

Another significant fragmentation pathway would be the cleavage of the N-C bond, resulting in the formation of the pyridin-4(1H)-one cation and the chloroacetyl cation. The presence of the chlorine atom would be evident in the isotopic pattern of any chlorine-containing fragments.

Predicted High-Resolution Mass Spectrometry Fragments for this compound:

| m/z (Nominal) | Proposed Fragment Ion | Neutral Loss |

| 171/173 | [C₇H₆³⁵ClNO₂]⁺˙ / [C₇H₆³⁷ClNO₂]⁺˙ | - |

| 122 | [C₆H₆NO]⁺ | •COCH₂Cl |

| 95 | [C₅H₅NO]⁺˙ | COCH₂Cl |

| 77/79 | [CH₂³⁵ClCO]⁺ / [CH₂³⁷ClCO]⁺ | C₅H₄NO |

| 49/51 | [CH₂³⁵Cl]⁺ / [CH₂³⁷Cl]⁺ | C₆H₄NO₂ |

Note: The m/z values are nominal and would be determined with high precision in an HRMS experiment. The relative abundances of the fragments will depend on the ionization energy.

Computational Chemistry and Theoretical Investigations of 1 Chloroacetyl Pyridin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. For 1-(Chloroacetyl)pyridin-4(1H)-one, these methods provide a detailed picture of its geometry, electronic landscape, and predicted reactivity.

Geometry Optimization and Electronic Structure Analysis (DFT, Ab Initio)

The foundational step in the computational study of any molecule is the determination of its most stable three-dimensional arrangement of atoms, known as its optimized geometry. For this compound, this is achieved using methods like Density Functional Theory (DFT) and ab initio calculations. These methods solve the Schrödinger equation for the molecule, albeit with different levels of approximation, to find the lowest energy structure.

The optimized geometry reveals key bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. For instance, the planarity of the pyridin-4-one ring and the orientation of the chloroacetyl group relative to the ring are critical parameters determined through these calculations.

Subsequent to geometry optimization, an analysis of the electronic structure provides further insights. This involves examining the distribution of electrons within the molecule and the energies of the molecular orbitals. Properties such as the dipole moment and the distribution of atomic charges can be calculated, offering a quantitative measure of the molecule's polarity and the partial positive or negative character of each atom.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (ring) | Data not available | Data not available | Data not available |

| C-N | Data not available | Data not available | Data not available |

| C-Cl | Data not available | Data not available | Data not available |

| C=O (acetyl) | Data not available | Data not available | Data not available |

| N-C-C (acetyl) | Data not available | Data not available | Data not available |

| O-C-C-Cl | Data not available | Data not available | Data not available |

Note: Specific values are dependent on the level of theory and basis set used in the calculation and are not currently available in the public domain for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will behave in a chemical reaction.

For this compound, the HOMO is expected to be located on the electron-rich parts of the molecule, likely involving the pyridin-4-one ring and the oxygen atom of the acetyl group. This orbital represents the region from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile.

Conversely, the LUMO represents the region most susceptible to receiving electrons, thus indicating the sites of potential electrophilic attack. In this compound, the LUMO is likely to be centered around the electrophilic carbonyl carbon of the chloroacetyl group and the carbon atom bonded to the chlorine atom.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

Table 2: Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: The specific energy values require dedicated computational studies which are not publicly available for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a color-coded map superimposed on the molecule's electron density surface, where different colors represent different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. For this compound, these would likely be concentrated around the oxygen atoms of the carbonyl groups. Blue regions, on the other hand, denote areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These would be expected near the hydrogen atoms attached to the ring and potentially around the carbon of the chloroacetyl group. Green areas represent regions of neutral potential.

The MEP map is a powerful tool for predicting intermolecular interactions, such as hydrogen bonding, and for identifying the reactive sites of a molecule.

Fukui Functions and Local Reactivity Descriptors

Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites within a molecule. Derived from conceptual Density Functional Theory, the Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can rank the atoms in terms of their susceptibility to nucleophilic, electrophilic, or radical attack. This provides a more detailed and localized picture of reactivity than FMO analysis alone. Other local reactivity descriptors, such as local softness and electrophilicity indices, can also be derived to further refine these predictions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

For a proposed reaction involving this compound, computational methods can be used to identify the transition state (TS) structure. The transition state is the highest energy point along the reaction pathway that connects reactants to products. Its geometry and energy determine the activation barrier of the reaction.

Once a transition state has been located and confirmed (by the presence of a single imaginary frequency in a vibrational analysis), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC calculation maps out the minimum energy path leading from the transition state downhill to both the reactants and the products. This analysis confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. For example, in a hypothetical nucleophilic substitution reaction at the chloroacetyl group, the IRC would show the gradual breaking of the C-Cl bond and the formation of a new bond with the incoming nucleophile.

Calculation of Activation Barriers and Reaction Energies

Quantum chemical calculations, often employing methods like MP2/6-311+G(2d,p), have shown that for pyridone anions, N-alkylation is generally thermodynamically favored over O-alkylation. acs.org However, the kinetic outcome can be influenced by the nature of the electrophile. For highly reactive electrophiles, a mixture of N- and O-alkylation products can be observed, with the attack at the oxygen atom being intrinsically favored in some cases. acs.org

For this compound, the chloroacetyl group itself introduces a reactive electrophilic center. Intramolecular reactions or reactions with external nucleophiles would be governed by activation barriers that can be computationally modeled. Density Functional Theory (DFT) is a common method to calculate the transition state geometries and the associated activation energies. For instance, in related systems, DFT calculations have been successfully used to determine the activation energies for various reactions.

Table 1: Illustrative Calculated Reaction Energies for N- vs. O-Alkylation of a Generic Pyridone Anion

| Reaction Type | Calculated Relative Energy (kcal/mol) |

| N-Alkylation Product | 0.0 (Thermodynamically favored) |

| O-Alkylation Product | +2.5 |

Note: This table is illustrative and based on general findings for pyridone anions. The actual values for this compound would depend on the specific reaction conditions and computational methodology.

Conformational Analysis and Tautomeric Equilibria

The conformational landscape and tautomeric preferences of this compound are critical to understanding its chemical behavior.

Conformational Analysis:

The primary conformational flexibility in this compound arises from the rotation around the N-C and C-C single bonds of the chloroacetyl group. The orientation of the chloroacetyl substituent relative to the pyridone ring can significantly impact the molecule's dipole moment and steric accessibility. Computational methods like molecular mechanics and DFT can be used to identify the stable conformers and the energy barriers between them. nih.govlibretexts.orgutdallas.edu For N-substituted systems, the preference for axial or equatorial-like conformations of the substituent is a key area of investigation. researchgate.net In the case of this compound, the planarity of the pyridone ring simplifies the analysis to the rotational conformers of the side chain.

Tautomeric Equilibria:

The parent 4-pyridone exists in a tautomeric equilibrium with 4-hydroxypyridine (B47283). In the gas phase, computational studies have shown that 4-hydroxypyridine is more stable than 4-pyridone. wayne.edu However, in polar solvents, the equilibrium shifts to favor the more polar 4-pyridone tautomer. rsc.orgacs.org

Table 2: Theoretical Tautomerization Energies for the 4-Pyridone/4-Hydroxypyridine System

| Tautomer | Relative Energy (kcal/mol) - Gas Phase |

| 4-Pyridone | +2.4 |

| 4-Hydroxypyridine | 0.0 |

Data from ab initio calculations. wayne.edu The presence of the N-chloroacetyl group in this compound prevents this tautomerism.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions play a crucial role in the crystal packing and intermolecular recognition of this compound. NCI analysis, a computational technique based on the electron density and its derivatives, can visualize and characterize weak interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.

In the solid state, one would expect C-H···O hydrogen bonds involving the carbonyl group of the pyridone and the chloroacetyl moiety. The chlorine atom of the chloroacetyl group can also participate in halogen bonding, acting as a halogen bond donor. Furthermore, π-π stacking interactions between the pyridone rings are a common feature in the crystal structures of related compounds. wayne.edu DFT calculations can be employed to quantify the energies of these non-covalent interactions. rsc.org

Applications of 1 Chloroacetyl Pyridin 4 1h One in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

No specific information was found regarding the use of 1-(Chloroacetyl)pyridin-4(1H)-one as a precursor in heterocyclic compound synthesis.

Construction of Novel Fused Pyridinone Derivatives

There is no available data on the application of this compound for the construction of novel fused pyridinone derivatives.

Synthesis of Spatially Defined Scaffolds

Information on the synthesis of spatially defined scaffolds using this compound is not available in the current literature.

Building Block for Complex Chemical Architectures

No specific examples of this compound being used as a building block for complex chemical architectures were identified.

Stereoselective Transformations

There is no information available regarding the involvement of this compound in stereoselective transformations.

Multi-Step Synthesis of Advanced Intermediates

The use of this compound in the multi-step synthesis of advanced intermediates is not documented.

Role in Catalyst Development or Ligand Design

No information was found on the role of this compound in catalyst development or ligand design.

Conclusion and Future Research Directions

Summary of Synthetic and Mechanistic Advances

Currently, there is a notable absence of dedicated studies on the synthesis and reaction mechanisms of 1-(Chloroacetyl)pyridin-4(1H)-one. However, one can extrapolate potential synthetic routes from the well-established chemistry of N-acylation of pyridinones and related heterocycles. A plausible and direct approach would involve the reaction of 4-hydroxypyridine (B47283) (which exists in equilibrium with its pyridin-4(1H)-one tautomer) with chloroacetyl chloride. This reaction would likely proceed via a nucleophilic attack of the pyridinone nitrogen onto the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction conditions, such as the choice of solvent and the potential need for a non-nucleophilic base to scavenge the liberated HCl, would be critical parameters to optimize for achieving a high yield and purity of the desired product.

Mechanistically, the N-acylation is expected to follow a standard nucleophilic acyl substitution pathway. Understanding the tautomeric equilibrium of the starting 4-hydroxypyridine will be crucial, as the reaction could potentially also occur on the oxygen atom, leading to the formation of the isomeric O-acylated product, 4-(chloroacetoxy)pyridine. A systematic study of the reaction conditions (temperature, solvent polarity, and base) would be necessary to selectively favor the formation of the N-acylated product, this compound.

Unexplored Reactivity and Transformative Potential

The true synthetic potential of this compound lies in its inherent bifunctionality. The chloroacetyl group serves as a potent electrophilic handle, while the pyridin-4-one ring system offers multiple sites for further functionalization. The C-Cl bond in the chloroacetyl group is highly susceptible to nucleophilic substitution, opening a gateway to a vast array of derivatives.

The vinylogous amide character of the pyridin-4-one ring suggests that it can undergo a variety of transformations. The ring carbons, particularly at the 2- and 6-positions, are activated towards electrophilic attack, while the carbonyl oxygen can also participate in reactions. The following table outlines some of the unexplored, yet highly plausible, reactions that could unlock the transformative potential of this compound.

| Reaction Type | Potential Reagents | Expected Product | Potential Significance |

| Nucleophilic Substitution | Amines, Thiols, Alcohols, Carboxylates | N-substituted glycyl-pyridinones | Access to novel peptidomimetics, enzyme inhibitors, or biologically active scaffolds. |

| Friedel-Crafts Type Reactions | Activated arenes with a Lewis acid | Arylacetylpyridinones | Formation of C-C bonds and synthesis of complex heterocyclic systems. |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Extended conjugated systems | Development of novel dyes, fluorescent probes, or materials with interesting photophysical properties. |

| Hetero-Diels-Alder Reactions | Dienes | Bicyclic pyridinone derivatives | Rapid construction of complex, three-dimensional heterocyclic frameworks. |

These examples represent just a fraction of the potential transformations. A systematic investigation into the reactivity of this compound with a diverse range of nucleophiles, electrophiles, and reaction partners is warranted to fully map its chemical space.

Outlook for Novel Synthetic Methodologies and Applications

The development of novel synthetic methodologies centered around this compound could have a significant impact on several areas of chemical science. Its ability to act as a versatile building block could be harnessed in the following ways:

Combinatorial Chemistry: The reactive chloroacetyl group makes it an ideal scaffold for the rapid generation of compound libraries. By reacting it with a diverse set of nucleophiles, a multitude of derivatives can be synthesized and screened for biological activity. This approach could accelerate the discovery of new drug candidates. The 4(1H)-pyridone motif itself is found in compounds with antimalarial activity, suggesting a potential starting point for medicinal chemistry explorations.

Synthesis of Complex Heterocycles: this compound can serve as a precursor for the synthesis of more elaborate fused heterocyclic systems. Intramolecular cyclization reactions, triggered by the introduction of a suitable nucleophile on a side chain, could lead to the formation of novel bicyclic and tricyclic pyridinone derivatives.

Materials Science: The pyridinone core, with its potential for hydrogen bonding and π-π stacking, combined with the functionalizable side chain, could be utilized in the design of new organic materials. These could include liquid crystals, organic light-emitting diodes (OLEDs), or sensors.

Q & A

Basic Question: What are the standard synthetic routes for preparing 1-(Chloroacetyl)pyridin-4(1H)-one and its derivatives?

Methodological Answer:

The compound is typically synthesized via alkylation of pyridin-4(1H)-one derivatives using chloroacetyl chloride. A common protocol involves:

- Reacting the pyridin-4(1H)-one core with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF or DCM).

- Using potassium carbonate (K₂CO₃) as a base to deprotonate the hydroxyl group and facilitate nucleophilic substitution .

- Monitoring reaction progress via TLC or LC-MS.

- Purification through recrystallization or column chromatography.

Example Reaction Pathway:

Pyridin-4(1H)-one + ClCH₂COCl → this compound (isolated yield: ~60–75%) .

Advanced Question: How can researchers resolve contradictions in reported reactivity of this compound under varying alkylation conditions?

Methodological Answer:

Contradictions often arise from solvent/base combinations or steric/electronic effects in the substrate. To address this:

Systematic Screening: Test different bases (e.g., K₂CO₃ vs. NaH) and solvents (DMF vs. THF) to map reactivity trends.

Kinetic Studies: Use in-situ NMR or IR spectroscopy to track intermediate formation and reaction rates.

Computational Modeling: Apply DFT calculations to predict regioselectivity in alkylation reactions .

Crystallographic Validation: Resolve ambiguous product structures via single-crystal X-ray diffraction (SC-XRD) .

Basic Question: What characterization techniques are essential for confirming the structure of this compound derivatives?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., chloroacetyl group integration at δ ~4.2 ppm for CH₂Cl).

- 2D experiments (COSY, HSQC) to assign coupling networks .

- Mass Spectrometry: HRMS or ESI-MS to verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis: Validate purity and stoichiometry .

Advanced Question: How does the chloroacetyl group influence the tautomeric equilibrium of pyridin-4(1H)-one in solution?

Methodological Answer:

The electron-withdrawing chloroacetyl group stabilizes the keto tautomer over the enol form. To study this:

Variable-Temperature NMR: Monitor tautomeric shifts by observing proton signals at different temperatures.

X-ray Crystallography: Compare solid-state (keto-dominant) and solution-phase structures.

Computational Analysis: Calculate tautomer energy differences using Gaussian or ORCA software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.